CID-2858522

Description

Overview of NF-κB Pathways and Their Physiological Roles Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a family of transcription factors found in nearly all animal cell types, playing a key role in regulating the immune response to infection.wikipedia.orgNF-κB protein complexes control the transcription of DNA, cytokine production, and cell survival.wikipedia.orgIn mammals, the NF-κB/Rel family consists of five members: p50 (NF-κB1), p52 (NF-κB2), p65 (RelA), c-Rel, and RelB.dovepress.comnus.edu.sgThese proteins can form various homo- or heterodimers, with the p50:p65 heterodimer being the most abundant form activated by pathological stimuli via the canonical pathway.dovepress.com

NF-κB signaling primarily occurs through two distinct pathways: the canonical (or classical) pathway and the non-canonical (or alternative) pathway. dovepress.comnus.edu.sgnih.gov In unstimulated cells, NF-κB dimers are typically sequestered in the cytoplasm through association with inhibitory proteins known as Inhibitor of NF-κB (IκB) proteins, such as IκBα. wikipedia.orgdovepress.comnus.edu.sgcreative-diagnostics.com The canonical pathway is rapidly activated by a variety of stimuli, including pro-inflammatory cytokines like TNF-α and IL-1, Toll-like receptors (TLRs), and antigen receptors. dovepress.comnus.edu.sgnih.govcreative-diagnostics.com This activation leads to the phosphorylation, ubiquitination, and subsequent proteasomal degradation of IκB proteins by the IκB kinase (IKK) complex. wikipedia.orgdovepress.comnus.edu.sgcreative-diagnostics.com The degradation of IκB unmasks the nuclear localization signals on NF-κB dimers, allowing them to translocate into the nucleus where they bind to specific DNA sequences (κB sites) and regulate gene expression. wikipedia.orgdovepress.com The non-canonical pathway is activated by a more limited set of stimuli, primarily certain TNF receptor family members, and involves the activation of NF-κB-inducing kinase (NIK) and subsequent processing of the p100 precursor into p52, which typically forms dimers with RelB. dovepress.comnus.edu.sgfrontiersin.org

NF-κB regulates the expression of a vast number of genes involved in diverse cellular functions, including the production of cytokines, chemokines, adhesion molecules, and anti-apoptotic proteins. wikipedia.orgcreative-diagnostics.comnih.gov This broad regulatory capacity underscores its central role in immunity, inflammation, and cell fate decisions. wikipedia.orgnus.edu.sgcreative-diagnostics.comfrontiersin.org

Dysregulation of NF-κB in Pathological Conditions Aberrant activation or dysregulation of NF-κB signaling is a hallmark of numerous diseases.wikipedia.orgdovepress.comnih.govfrontiersin.orgfrontiersin.orgnih.govfrontiersin.orgpnas.orgecrjournal.comChronic and uncontrolled NF-κB activation contributes significantly to the pathogenesis of inflammatory and autoimmune diseases, such as rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis.dovepress.comnih.govIn these conditions, persistent NF-κB activity can drive chronic inflammation and tissue damage.nih.gov

Furthermore, NF-κB dysregulation is intimately linked to cancer development and progression. wikipedia.orgdovepress.comnih.govpnas.org Constitutive NF-κB activation is frequently observed in various types of malignancies, promoting cancer cell proliferation, survival, invasion, and metastasis, as well as contributing to the inflammatory tumor microenvironment. wikipedia.orgdovepress.compnas.org NF-κB has also been implicated in neurodegenerative diseases, including Alzheimer's and Parkinson's disease, where it contributes to neuroinflammation and neuronal dysfunction. nih.govnih.govfrontiersin.org The involvement of NF-κB in such a wide range of pathologies highlights its potential as a therapeutic target. wikipedia.orgdovepress.comnih.govecrjournal.com

Rationale for Selective NF-κB Pathway Inhibition Given the widespread involvement of NF-κB in both physiological and pathological processes, broad inhibition of NF-κB can lead to undesirable immunosuppression and other side effects due to the disruption of essential cellular functions.nih.govnih.govThis has driven the rationale for developing selective inhibitors that target specific NF-κB activation pathways or downstream effectors involved in disease pathogenesis, while preserving the beneficial aspects of NF-κB signaling.nih.govnih.govresearchgate.net

Targeting specific upstream signaling components or pathway-specific regulators offers the potential to modulate NF-κB activity in a more nuanced manner. For instance, inhibiting a particular pathway activated by specific disease-related stimuli could mitigate pathological inflammation or cell survival signals without broadly compromising immune surveillance or other vital NF-κB-dependent processes. nih.govnih.govnih.gov The identification of compounds that selectively interfere with distinct NF-κB activation routes is crucial for developing therapeutics with improved efficacy and reduced off-target effects. nih.govnih.gov

CID-2858522 is an example of a compound developed with this rationale for selectivity. It was identified through a high-throughput screening approach aimed at finding inhibitors of specific NF-κB activation pathways. nih.govnih.gov Research has shown that this compound selectively inhibits the NF-κB pathway activated by Protein Kinase C (PKC), a pathway stimulated by antigen receptors and certain growth factor receptors. nih.govnih.govmedchemexpress.comcaymanchem.comadooq.comtocris.comsigmaaldrich.comsigmaaldrich.com This selectivity is significant because the PKC-mediated NF-κB pathway plays important roles in lymphocyte activation and proliferation, processes often dysregulated in autoimmune diseases and certain cancers. nih.gov By targeting this specific pathway downstream of PKC but upstream of IKKβ, this compound avoids inhibiting other major NF-κB activation routes, such as the one triggered by TNF-α. nih.govmedchemexpress.comcaymanchem.comtocris.comsigmaaldrich.com This selective mechanism of action makes this compound a valuable tool for dissecting the roles of specific NF-κB pathways and represents a strategy for developing more targeted NF-κB inhibitors. nih.govnih.gov

Historical Context of NF-κB Inhibitor Development The history of NF-κB research and the development of its inhibitors began with the discovery of NF-κB itself in 1986 as a factor that binds to the enhancer region of the immunoglobulin light chain gene in activated B cells.nih.govecrjournal.comresearchgate.netA major breakthrough was the subsequent identification of IκB as an inhibitory protein that sequesters NF-κB in the cytoplasm of resting cells.wikipedia.orgnih.govresearchgate.netUnderstanding the mechanism of IκB degradation and NF-κB translocation to the nucleus provided the first clear targets for therapeutic intervention.wikipedia.orgdovepress.comnus.edu.sgcreative-diagnostics.com

Early approaches to inhibiting NF-κB were often non-specific, targeting upstream signaling molecules or relying on general anti-inflammatory agents that indirectly affected NF-κB activity. For example, glucocorticoids, widely used anti-inflammatory drugs, were found to inhibit NF-κB by increasing the expression of IκBα, thereby promoting NF-κB retention in the cytoplasm. clinicaleducation.org However, these broad inhibitors often came with significant side effects due to their widespread impact on various cellular pathways.

The increasing understanding of the complexity of NF-κB signaling, including the identification of different NF-κB dimers, IκB proteins, IKK complex components, and distinct activation pathways, paved the way for the development of more targeted inhibitors. dovepress.comnus.edu.sgnih.govfrontiersin.org Researchers began to focus on designing molecules that could interfere with specific protein-protein interactions, enzyme activities (like IKK), or nuclear translocation steps within particular NF-κB pathways. dovepress.comresearchgate.netscbt.com

The identification of this compound as a selective inhibitor of the PKC-mediated NF-κB pathway exemplifies this shift towards pathway-specific targeting. nih.govnih.gov Its discovery through high-throughput screening reflects the modern approach of using large chemical libraries and cell-based assays to identify compounds with specific biological activities. nih.govnih.gov Research into compounds like this compound contributes to the ongoing effort to develop NF-κB inhibitors that can precisely modulate the pathway for therapeutic benefit in specific diseases while minimizing systemic side effects. nih.govecrjournal.comnih.govresearchgate.netnih.gov

Detailed research findings regarding this compound's inhibitory activity are summarized below:

| Assay | Cell Type/Stimulus | IC₅₀ Value | Reference |

| NF-κB reporter gene activity inhibition | HEK293 cells stimulated with PKC activators (PMA) | ~70 nM | medchemexpress.comcaymanchem.comtocris.comsigmaaldrich.com |

| IL-8 production inhibition | HEK293 cells stimulated with PKC activators | ≤ 0.1 μM | caymanchem.comadooq.comtocris.com |

| IL-2 production attenuation | Jurkat T cells stimulated with anti-CD3/CD28 or PMA/Ionomycin (B1663694) | ≤ 5 μM | caymanchem.comsigmaaldrich.com |

| Proliferation inhibition | Murine B-lymphocytes stimulated with anti-IgM | ~2 μM | nih.govcaymanchem.comtocris.comsigmaaldrich.com |

| NF-κB reporter gene activity inhibition | HEK293 cells stimulated with TNF-α | No inhibition at 4 μM | medchemexpress.comcaymanchem.comtocris.comsigmaaldrich.com |

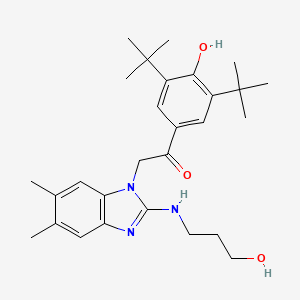

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-ditert-butyl-4-hydroxyphenyl)-2-[2-(3-hydroxypropylamino)-5,6-dimethylbenzimidazol-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39N3O3/c1-17-12-22-23(13-18(17)2)31(26(30-22)29-10-9-11-32)16-24(33)19-14-20(27(3,4)5)25(34)21(15-19)28(6,7)8/h12-15,32,34H,9-11,16H2,1-8H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCGGKILBWERDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C(=N2)NCCCO)CC(=O)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30386304 | |

| Record name | CID-2858522 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30386304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56320985 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

758679-97-9 | |

| Record name | CID-2858522 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0758679979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CID-2858522 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30386304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 758679-97-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CID-2858522 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z744D8S6JG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Discovery and Chemical Biology Strategy of Cid 2858522

High-Throughput Screening (HTS) Approaches for Pathway-Selective Inhibitor Identification

To find selective inhibitors, a cell-based high-throughput screening (HTS) assay was employed. nih.govnih.govacs.orgnih.gov A library of approximately 110,000 compounds from the NIH Molecular Libraries Small Molecule Repository (MLSMR) was screened. nih.gov The goal was to identify compounds that could selectively inhibit the NF-κB pathway activated by PKC, particularly the one induced by antigen receptors. nih.govnih.govacs.orgnih.govaacrjournals.org

Phenotypic Reporter Gene Assay Systems

The primary screening utilized a cell-based phenotypic reporter gene assay. nih.govnih.govacs.orgnih.gov This system involved HEK293 cells engineered to contain a luciferase reporter gene driven by NF-κB response elements. nih.govaacrjournals.org The activity of NF-κB was measured by quantifying the luminescence produced by the luciferase reporter. biocompare.comnih.govpromega.jp This approach allows for the identification of compounds that modulate a specific biological pathway based on a measurable cellular response. nih.gov Primary hit compounds showing an IC50 ≤ 10 μM were subjected to further characterization using additional cell-based counter-screens to assess pathway selectivity in HEK293 cells and other lymphocytes. nih.gov An orthogonal assay measuring the activity of an endogenous NF-κB target gene, Interleukin-8 (IL-8), was also used. aacrjournals.org

Identification of 2-Aminobenzimidazole (B67599) Scaffold as a Selective Inhibitor

Through the HTS campaign and subsequent counter-screening, three primary hit series were identified as selective for the antigen receptor activation pathway. nih.gov Among these, the 2-aminobenzimidazole series stood out as selectively inhibiting the NF-κB pathway induced by PKC activators and antigen receptors. nih.gov CID-2858522, a substituted 2-aminobenzimidazole compound, was identified as a potent inhibitor from this screening. nih.govnih.govacs.orgnih.govaacrjournals.orgtocris.com It selectively inhibited the NF-κB pathway induced by PKC, acting downstream of PKC but upstream of IKKβ, without inhibiting other NF-κB activation pathways, such as that activated by TNF-α. nih.govnih.govmedchemexpress.cnacs.orgnih.govaacrjournals.orgtocris.comapexbt.com

This compound demonstrated potent inhibition of NF-κB reporter gene activity in HEK293 cells stimulated with PMA/Ionomycin (B1663694), with an IC50 of approximately 70 nM. nih.govaacrjournals.orgmedchemexpress.com Maximum inhibition was achieved at concentrations between 0.25 and 0.5 μM. nih.govmedchemexpress.com Similar results were observed when phorbol (B1677699) dibutryate (PDB) was used as the PKC activator, with IC50 values of approximately 70 nM for NF-κB reporter gene activity and 100 nM for IL-8 production. nih.gov In contrast, this compound did not inhibit TNF-induced NF-κB reporter gene activity at concentrations up to 4 μM, highlighting its selectivity. nih.govmedchemexpress.combertin-bioreagent.com

Further research indicated that this compound inhibited PMA-induced phosphorylation of IKKβ without interfering with Carma1 phosphorylation or the formation of the PKC-activated Carma/Bcl-10/MALT (CBM) complex. aacrjournals.org This suggests that this compound acts upstream of IKKβ but downstream of PKC. nih.govapexbt.com

This compound also showed activity in lymphocyte models. It partially inhibited IL-2 production in Jurkat T cells stimulated with anti-CD3 plus anti-CD28 or PMA/Ionomycin, and suppressed the proliferation of primary cultured murine B-lymphocytes stimulated by anti-IgM with an IC50 of approximately 1-2 μM. nih.govaacrjournals.orgbertin-bioreagent.com In human chronic lymphocytic leukemia (CLL) cells stimulated via ligation of the B-cell receptor, this compound inhibited NF-κB activation and the induced expression of the NF-κB-dependent target gene TRAF1. nih.govmedchemexpress.cnaacrjournals.orgtocris.com

Here is a summary of some key research findings for this compound:

| Assay | Cell Line / Stimulus | Measured Effect | IC50 | Citation |

| NF-κB Reporter Gene Activity | HEK293 / PMA/Ionomycin | Inhibition of reporter activity | ~70 nM | nih.govaacrjournals.orgmedchemexpress.com |

| NF-κB Reporter Gene Activity | HEK293 / PDB | Inhibition of reporter activity | ~70 nM | nih.gov |

| IL-8 Production | HEK293 / PKC activators | Inhibition of IL-8 secretion | < 0.1 μM or ~100 nM | nih.govaacrjournals.orgapexbt.combertin-bioreagent.com |

| NF-κB Reporter Gene Activity | HEK293 / TNF-α | No inhibition | > 4 μM | nih.govmedchemexpress.combertin-bioreagent.com |

| NF-κB DNA-Binding Activity | Human B cells / Surface Ig | Inhibition of DNA binding | Not specified (Inhibited) | nih.govnih.govmedchemexpress.cnacs.org |

| TRAF1 Expression | Human B cells / Surface Ig | Inhibition of expression | Not specified (Inhibited) | nih.govnih.govmedchemexpress.cnacs.orgaacrjournals.org |

| IL-2 Production | Jurkat T cells / Anti-CD3/CD28 or PMA/Ionomycin | Partial inhibition of production | ~5 μM | nih.govaacrjournals.orgbertin-bioreagent.com |

| B-lymphocyte Proliferation | Murine B-lymphocytes / Anti-IgM | Suppression of proliferation | ~1-2 μM | nih.govaacrjournals.orgbertin-bioreagent.com |

| NF-κB Activation and TRAF1 Expression | Human CLL cells / B-cell receptor ligation | Inhibition | Not specified (Inhibited) | aacrjournals.orgtocris.com |

| IKKβ Phosphorylation | Cells / PKC activators | Inhibition | Not specified (Inhibited) | nih.govaacrjournals.org |

| PKC-β and PKC-θ activity | In vitro | No inhibition | Up to 8 μM | acs.org |

| IKK-β activity | In vitro | No inhibition | Up to 8 μM | acs.org |

Note: Some IC50 values are approximate or described with inequalities in the source material.

This compound as a Founding Member of a Chemical Series

This compound was identified as the founding member of a unique series of biologically active 2-aminobenzimidazole chemical probes. nih.govacs.orgnih.govresearchgate.net This series selectively inhibits NF-κB activation induced by PKC pathway activators. nih.govacs.orgnih.gov These compounds serve as initial chemical tools for further understanding the cellular mechanisms driven by B and T cell antigen receptors. nih.govacs.orgnih.gov Subsequent structure-activity relationship (SAR) studies were conducted based on this compound to explore the potential of this chemical series. nih.govacs.orgnih.govresearchgate.net

Molecular Mechanisms of Action of Cid 2858522

Inhibition of Protein Kinase C (PKC)-Induced NF-κB Activation

CID-2858522 has been shown to potently inhibit NF-κB activation induced by PKC activators such as Phorbol (B1677699) Myristate Acetate (PMA) and Ionomycin (B1663694). nih.govmerckmillipore.comcaymanchem.comcenmed.commedchemexpress.com Studies using HEK293 cells with an NF-κB luciferase reporter gene assay demonstrated an IC₅₀ value of approximately 70 nM for this compound in inhibiting PMA-stimulated NF-κB activity. merckmillipore.comcaymanchem.comcenmed.commedchemexpress.com The compound also suppressed PMA/Ionomycin-induced production of the NF-κB-dependent cytokine IL-8 in HEK293 cells with an IC₅₀ of less than 0.1 μM. caymanchem.comtocris.comncats.ioadooq.comapexbt.com

Further research in human chronic lymphocytic leukemia (CLL) B cells stimulated via the B-cell receptor (using anti-IgM) showed that this compound inhibited NF-κB activation and the induced expression of the endogenous NF-κB target gene, TRAF1. nih.govnih.govaacrjournals.org In murine B-lymphocytes stimulated with anti-IgM, this compound prevented proliferation, an effect consistent with NF-κB pathway inhibition, with an IC₅₀ of approximately 2 μM. merckmillipore.comcaymanchem.comcenmed.com

These findings indicate that this compound effectively blocks NF-κB activation downstream of PKC stimulation.

| Cell Type | Stimulus | Assay | Endpoint | IC₅₀ (approx.) | Reference |

| HEK293 | PMA/Ionomycin | NF-κB luciferase reporter | NF-κB activity | 70 nM | merckmillipore.comcaymanchem.comcenmed.commedchemexpress.com |

| HEK293 | PMA | IL-8 production | IL-8 secretion | < 0.1 μM | caymanchem.comtocris.comncats.ioadooq.comapexbt.com |

| CLL B cells | Anti-IgM | TRAF1 expression | NF-κB target gene | Not specified | nih.govnih.govaacrjournals.org |

| Murine B-lym | Anti-IgM | ³H-Thymidine incorporation | Cell proliferation | 2 μM | merckmillipore.comcaymanchem.comcenmed.com |

Specificity for PKC-Initiated Pathways

A key characteristic of this compound is its selectivity for the NF-κB pathway initiated by PKC. nih.govacs.orgnih.govaacrjournals.orgmerckmillipore.comadooq.comapexbt.comnih.gov Studies have demonstrated that this compound does not inhibit NF-κB activation induced by agonists of other pathways, including those activated by Tumor Necrosis Factor (TNF-α), CD40, Lymphotoxin-β Receptor (LTβR), Toll-like Receptor-4 (TLR4), NOD1, NOD2, TAB/TAK, XIAP, or agents stimulating NF-κB via RIG-I or PIDD. aacrjournals.orgnih.gov For instance, this compound did not inhibit TNF-α-induced NF-κB reporter gene activity even at concentrations as high as 4 μM. medchemexpress.com This indicates that the compound's inhibitory effect is specific to the signaling cascade downstream of PKC activation, particularly those triggered by antigen receptors and certain growth factors. nih.govacs.orgnih.govnih.govnih.gov

Downstream of PKCs and Upstream of IκB Kinase β (IKKβ)

Mechanistic investigations have positioned the site of action of this compound within the PKC-initiated NF-κB pathway. The compound operates downstream of PKCs but upstream of IκB Kinase β (IKKβ). nih.govacs.orgnih.govaacrjournals.orgmerckmillipore.comcenmed.comadooq.comapexbt.comadooq.com This was determined by examining the effect of this compound on various molecular events within the pathway. While PKCs are proximal kinases in this pathway, IKKs are distal kinases. nih.gov this compound did not directly inhibit PKC activity in in vitro kinase assays or affect PKC-mediated phosphorylation of endogenous substrates in intact cells, suggesting it does not directly target PKCs. nih.gov Instead, its inhibitory effect is observed at a point after PKC activation but before the activation of IKKβ. nih.govmerckmillipore.com

Effects on IKKβ Phosphorylation

A significant finding regarding the mechanism of this compound is its inhibitory effect on IKKβ phosphorylation. nih.govmerckmillipore.com Phosphorylation of IKKβ is a critical step in the activation of the canonical NF-κB pathway, leading to the degradation of IκBα and the subsequent translocation of NF-κB into the nucleus. nih.gov Studies in HEK293 cells stimulated with PMA/Ionomycin showed that this compound significantly inhibited the phosphorylation of IKKβ. nih.govmerckmillipore.com In contrast, this compound did not inhibit IKKβ phosphorylation induced by TNF-α, further supporting its pathway selectivity. nih.govmerckmillipore.com This suggests that this compound interferes with an event upstream of IKKβ phosphorylation within the PKC-driven pathway. nih.govmerckmillipore.com

Non-Inhibition of CARMA1 Phosphorylation

PKCs induce the phosphorylation of CARMA1, a key event that initiates the formation of the CARMA/Bcl-10/MALT (CBM) complex in the antigen receptor signaling pathway leading to NF-κB activation. nih.govmerckmillipore.comnih.govembopress.org Research has shown that this compound does not inhibit PMA-induced phosphorylation of CARMA1. nih.govmerckmillipore.com This finding provides additional evidence that this compound does not directly inhibit PKC activity in intact cells and acts downstream of the initial PKC-mediated phosphorylation events involving CARMA1. nih.govmerckmillipore.com

Non-Interference with CARMA/Bcl-10/MALT (CBM) Complex Formation

Following CARMA1 phosphorylation, the CBM complex is assembled, which is crucial for downstream signaling to IKKs. nih.govmerckmillipore.comnih.govembopress.org Co-immunoprecipitation experiments have demonstrated that this compound does not interfere with the formation of the CBM complex induced by PMA or PMA/Ionomycin stimulation in HEK293 cells. nih.govmerckmillipore.com This indicates that the inhibitory action of this compound occurs downstream of the assembly of this multi-protein complex. nih.govmerckmillipore.com

Non-Inhibition of Caspase-8 Activation and c-FLIP Processing

The PKC-initiated NF-κB pathway also involves the recruitment and activation of Caspase-8 and the processing of c-FLIP. nih.govmerckmillipore.commdpi.comembopress.org Studies have shown that this compound does not inhibit Caspase-8 activation or c-FLIP proteolytic processing induced by PMA/Ionomycin. nih.govmerckmillipore.com Immunoblot analysis revealed that while a PKC inhibitor completely blocked c-FLIP processing, this compound had no effect. nih.gov Similarly, this compound did not suppress PMA-induced recruitment of Caspase-8 to the CARMA complex or the proteolytic processing of Caspase-8 itself. nih.govmerckmillipore.com These results further localize the inhibitory action of this compound to a point downstream of these events but upstream of IKKβ phosphorylation. nih.govmerckmillipore.com

Investigation of Direct Target Proteins and Binding Interactions

Research into the molecular mechanisms of this compound has primarily focused on its inhibitory effects within the NF-κB signaling pathway. This compound is characterized as a potent and selective inhibitor of NF-κB activation mediated by antigen receptors and protein kinase C (PKC) medchemexpress.comtocris.comarctomsci.com. Studies indicate that this compound operates downstream of PKC but upstream of IKKβ within this specific pathway nih.govacs.orgnih.gov. This positioning suggests that its direct target protein(s) are likely components of the signaling cascade between PKC activation and IKKβ activation in the context of antigen receptor-mediated signaling.

Initial investigations utilized cell-based high-throughput screening assays to identify this compound as a compound that selectively inhibits the NF-κB pathway induced by PKC activators like PMA (phorbol 12-myristate 13-acetate) nih.govcaymanchem.com. In HEK293 cells, this compound suppressed NF-κB reporter gene activity and IL-8 production stimulated by PKC activators with an IC₅₀ value below 0.1 μM nih.govcaymanchem.com. Notably, this compound did not inhibit NF-κB activation induced by TNF-α, demonstrating its selectivity for specific NF-κB activation pathways medchemexpress.comtocris.comnih.govcaymanchem.com.

Further research aimed to map the precise site of action of this compound within the antigen receptor-activated NF-κB pathway. Based on kinase screens and cellular assays, it was deduced that this compound functions at a point between PKCs and the IKK complex nih.gov. This segment of the pathway is known to involve a complex network of interacting proteins, including CARMA-family proteins, Bcl-10, MALT1, TRAF6, and IKKγ (NEMO) nih.gov. While this compound inhibits NF-κB activation downstream of PKC, it is reported not to be a potent direct inhibitor of PKC itself when tested in in vitro kinase assays nih.gov.

Studies in human B cells stimulated through surface immunoglobulin demonstrated that this compound inhibited NF-κB DNA-binding activity and the expression of the endogenous NF-κB-dependent target gene, TRAF1 nih.govacs.orgnih.gov. This provides direct evidence of its impact on NF-κB transcriptional activity.

Although the precise direct protein target(s) of this compound within the PKC-mediated NF-κB pathway have not been explicitly identified as a single protein in the provided search results, the research clearly positions its inhibitory action within a specific segment of this signaling cascade, downstream of PKC and upstream of IKKβ nih.govacs.orgnih.gov. The selectivity observed suggests binding interactions with one or more proteins critical for signal transduction in this particular pathway, rather than a broad inhibition of upstream kinases like PKC or the downstream IKK complex.

Detailed research findings regarding the effects of this compound on NF-κB activation in various cell lines and under different stimulation conditions are summarized in the table below:

| Cell Line | Stimulus | Measured Outcome | IC₅₀ Value (approx.) | Reference |

| HEK293 | PMA/Ionomycin | NF-κB reporter gene activity | 70 nM | medchemexpress.comarctomsci.com |

| HEK293 | PMA/Ionomycin | IL-8 production | ≤ 0.1 μM | nih.govcaymanchem.com |

| HEK293 | Phorbol dibutryate | NF-κB reporter gene activity | ≤ 0.1 μM | nih.gov |

| HEK293 | Phorbol dibutryate | IL-8 production | ≤ 0.1 μM | nih.gov |

| HEK293 | TNF-α | NF-κB reporter gene activity | > 4 μM (no inhibition) | medchemexpress.comnih.govcaymanchem.com |

| Jurkat T cells | CD3/CD28 or PMA/Ionomycin | IL-2 production | ≤ 5 μM | nih.govcaymanchem.com |

| Mouse B-lymphocytes | anti-IgM | Proliferation | ~2 μM | nih.govcaymanchem.com |

| Human CLL B cells | anti-IgM | NF-κB DNA-binding activity | Inhibited | nih.govacs.orgnih.gov |

| Human CLL B cells | anti-IgM | TRAF1 expression | Inhibited | nih.govacs.orgnih.gov |

This data highlights the selective inhibitory profile of this compound, specifically targeting the NF-κB pathway activated by PKC and antigen receptors, while sparing the TNF-α-induced pathway. The precise protein(s) that directly bind to this compound within the CARMA-Bcl10-MALT1-TRAF6-IKKγ axis remain an area of ongoing investigation.

Cellular and Immunological Impact of Cid 2858522

Modulation of NF-κB Reporter Gene Activity in Cell Lines (e.g., HEK293 cells)

In Human Embryonic Kidney 293 (HEK293) cells, CID-2858522 demonstrates potent and concentration-dependent suppression of NF-κB reporter gene activity. medchemexpress.comnih.gov The compound shows high efficacy when NF-κB activation is triggered by PKC activators such as Phorbol (B1677699) 12-myristate 13-acetate (PMA) or phorbol dibutryate (PDBu), with a reported half-maximal inhibitory concentration (IC₅₀) of approximately 70 nM. medchemexpress.comnih.govsigmaaldrich.comcaymanchem.com Maximum inhibition is typically observed at concentrations between 0.25 and 0.5 µM. nih.gov

A key feature of this compound is its selectivity. The compound does not inhibit NF-κB activation induced by tumor necrosis factor (TNF), a cytokine that utilizes a different signaling cascade, even at concentrations as high as 4 µM. medchemexpress.comnih.govcaymanchem.com This selectivity highlights its specific targeting of the PKC-dependent pathway. Further studies have shown that this compound also does not interfere with NF-κB activation stimulated by Toll-like receptor 4 (TLR4), CD40, NOD1, or NOD2. nih.gov In addition to reporter gene assays, this compound was found to suppress PMA/Ionomycin-stimulated NF-κB DNA-binding activity, with an IC₅₀ value of about 125 nM. nih.gov Cellular viability assays have confirmed that the compound is not toxic to HEK293 cells at concentrations up to 8 µM. medchemexpress.comnih.gov

Table 1: Effect of this compound on NF-κB Activation in HEK293 Cells

| Parameter | Stimulant | IC₅₀ Value | Source(s) |

| NF-κB Reporter Gene Activity | PMA | ~70 nM | medchemexpress.comnih.govsigmaaldrich.comcaymanchem.com |

| NF-κB Reporter Gene Activity | PDBu | ≤ 100 nM | nih.gov |

| NF-κB DNA-Binding Activity | PMA/Ionomycin (B1663694) | ~125 nM | nih.gov |

| NF-κB Reporter Gene Activity | TNF | No inhibition (up to 4 µM) | medchemexpress.comnih.govcaymanchem.com |

Inhibition of Cytokine Production (e.g., IL-8, IL-2)

The inhibitory action of this compound extends to the production of cytokines that are downstream targets of the NF-κB pathway.

Interleukin-8 (IL-8): In HEK293 cells, this compound effectively inhibits the production of IL-8 induced by PKC activators. caymanchem.com When stimulated with PDBu, the compound suppressed IL-8 secretion with an IC₅₀ value of approximately 100 nM. nih.gov

Interleukin-2 (IL-2): In Jurkat T-cells, this compound attenuates the production of IL-2. sigmaaldrich.comcaymanchem.commerckmillipore.com This effect is observed following stimulation through both the T-cell receptor (using anti-CD3/CD28 antibodies) and the PKC pathway (using PMA/ionomycin). caymanchem.commerckmillipore.com

Table 2: Inhibition of Cytokine Production by this compound

| Cytokine | Cell Line | Stimulant(s) | IC₅₀ Value | Source(s) |

| IL-8 | HEK293 | PDBu | ~100 nM | nih.govcaymanchem.com |

| IL-2 | Jurkat T-cells | Anti-CD3/CD28 or PMA/Ionomycin | < 5 µM | sigmaaldrich.comcaymanchem.commerckmillipore.com |

Effects on Lymphocyte Proliferation

This compound has been shown to modulate the proliferative responses of both B and T lymphocytes, which are critical events in the adaptive immune response.

In primary murine B-lymphocytes, proliferation can be induced by cross-linking the B-cell receptor (BCR) with anti-IgM antibodies. This compound was found to inhibit this anti-IgM-stimulated proliferation with an IC₅₀ of approximately 2 µM. sigmaaldrich.comcaymanchem.commerckmillipore.com This finding suggests that the compound can interfere with BCR-mediated signaling pathways that are essential for B-cell activation and expansion.

As noted previously, this compound attenuates IL-2 production in Jurkat T-cells. This inhibition occurs in response to stimulation via anti-CD3/CD28 antibodies, which mimics T-cell receptor engagement, and also in response to direct activation of the PKC pathway by PMA/ionomycin. caymanchem.commerckmillipore.com For both stimulation methods, the IC₅₀ for the attenuation of IL-2 production was determined to be less than 5 µM. sigmaaldrich.comcaymanchem.commerckmillipore.com

Impact on Human B Cells from Chronic Lymphocytic Leukemia (CLL)

The NF-κB pathway is known to be constitutively active in B cells from patients with Chronic Lymphocytic Leukemia (CLL), playing a crucial role in the survival and proliferation of these malignant cells. nih.govsci-hub.se Therefore, inhibitors of this pathway are of significant interest.

The activity of this compound has been evaluated in human B cells following stimulation of the B-cell antigen receptor. nih.gov In this context, which is highly relevant to the pathology of CLL where BCR signaling drives NF-κB activation, this compound was shown to inhibit NF-κB DNA-binding activity. nih.govfrontiersin.org Furthermore, the compound also suppressed the expression of TRAF1, an endogenous NF-κB-dependent target gene, within these stimulated B cells. nih.gov

TRAF1 Expression Modulation

Tumor Necrosis Factor Receptor-Associated Factor 1 (TRAF1) is an adaptor protein crucial in the signaling pathways of the Tumor Necrosis Factor (TNF) receptor superfamily. Its expression levels are tightly regulated and can significantly influence cellular processes such as inflammation, immunity, and apoptosis. Modulation of TRAF1 expression by a chemical compound could have profound implications for therapeutic interventions in various diseases, including cancer and autoimmune disorders. Research in this area would typically involve treating specific cell lines with the compound and then measuring TRAF1 mRNA and protein levels using techniques like quantitative PCR (qPCR) and Western blotting, respectively.

Activity in Other Cancer Cell Lines (e.g., Esophageal Squamous Cell Carcinoma - ESCC)

Investigating the activity of a novel compound in various cancer cell lines is a fundamental step in preclinical cancer research. Esophageal Squamous Cell Carcinoma (ESCC) is a prevalent and aggressive malignancy with a high mortality rate, making the identification of new therapeutic agents a critical priority. Studies would assess the effect of a compound on the proliferation, migration, and invasion of ESCC cells. The absence of data on this compound in this context means its potential as an anti-cancer agent for ESCC or other malignancies remains unknown.

Selectivity and Off Target Profiling of Cid 2858522

Differentiation from Other NF-κB Activation Pathways

CID-2858522 demonstrates selectivity by inhibiting specific NF-κB activation pathways while not significantly affecting others. apexbt.comnih.govadooq.com This differentiation is crucial for its potential as a research tool to dissect complex signaling networks. acs.orgnih.gov

Comparison with TNF-α-Induced NF-κB Activation

A key aspect of this compound's selectivity is its inability to inhibit NF-κB activation induced by Tumor Necrosis Factor-alpha (TNF-α). nih.govmedchemexpress.com In HEK293 cells, this compound suppressed NF-κB reporter gene activity stimulated by PMA/Ionomycin (B1663694) with an IC₅₀ of approximately 70 nM. nih.govmedchemexpress.com In contrast, it did not inhibit TNF-induced NF-κB reporter gene activity at concentrations as high as 4 μM, highlighting its selectivity for the PMA/Ionomycin-activated pathway. nih.govmedchemexpress.com This indicates that this compound specifically targets components of the NF-κB pathway activated by PKC and antigen receptors, which operates distinctly from the TNF-α pathway. acs.orgnih.gov Furthermore, this compound failed to inhibit TNF-α-induced IKK-β phosphorylation, reinforcing its pathway selectivity. nih.gov

Evaluation against CD40, Lymphotoxin-β Receptor (LTβR), Toll-like Receptor-4 (TLR4), NOD1, NOD2, TAB/TAK, XIAP, RIG-I, PIDD Pathways

This compound has been evaluated against other NF-κB activation pathways beyond TNF-α. It does not inhibit NF-κB activation triggered by agonists of pathways initiated by CD40, Lymphotoxin-β Receptor (LTβR), Toll-like Receptor-4 (TLR4), NOD1, NOD2, TAB/TAK, XIAP, RIG-I, and PIDD. glpbio.cn This broad evaluation confirms that its inhibitory effect is specific to the PKC-initiated, antigen receptor-mediated NF-κB activation pathway. acs.orgnih.govglpbio.cn

Kinase Selectivity Profiling against a Broad Panel of Protein Kinases (e.g., Raf, TLK1, JAK2, PKC-β, PKC-θ, IKK-β)

Kinase selectivity profiling is essential to determine if this compound inhibits kinases other than those directly involved in its target pathway. At concentrations up to 8 μM, this compound did not suppress the activity of PKC-β, PKC-θ (PKC family members implicated in TCR/BCR signaling), or IKK-β (a component of the IKK complex). nih.gov A broad kinome screen using the KINOMEscan platform, surveying 353 protein kinases, revealed that this compound inhibited only three kinases by more than 50% at 10 μM: Raf (57% inhibition), TLK1 (70% inhibition), and JAK2 (53% inhibition). nih.gov None of these three kinases are clearly implicated in NF-κB regulation. nih.gov This profiling indicates a relatively high degree of selectivity against a broad panel of protein kinases, with limited off-target kinase inhibition at the tested concentration. nih.gov

Microsomal Stability and Cytochrome P450 (CYP) Inhibition Profiles (e.g., CYP3A4)

Assessment of microsomal stability and cytochrome P450 (CYP) inhibition provides insight into the compound's metabolic fate and potential for drug-drug interactions. This compound exhibits moderate stability in human hepatic microsomes at concentrations of 1 and 10 μM but is rapidly metabolized by murine microsomes. nih.gov Regarding CYP inhibition, this compound was found to be a weak inhibitor of CYP3A4 with an IC₅₀ of 3 μM. nih.gov In vivo studies in mice showed nonlinear pharmacokinetics, with the increasing accumulation at a dose of 50 mg/kg potentially attributable to CYP3A4 inhibition. medchemexpress.comnih.gov this compound also inhibits testosterone (B1683101) hydroxylase in the presence of human liver microsomes with an IC₅₀ of 85 μM. medchemexpress.com

Comparative Analysis with Other NF-κB Inhibitors (e.g., QNZ, TPCA-1)

This compound's selectivity profile differentiates it from broader NF-κB inhibitors like QNZ and TPCA-1. biomol.comnih.gov While TPCA-1 is primarily an IKKβ inhibitor and thus potently affects the classical NF-κB pathway by inhibiting IκBα phosphorylation and degradation, this compound operates upstream of IKKβ in the PKC-initiated pathway. nih.govnih.govresearchgate.net QNZ has been reported to show strong inhibitory effects on both NF-κB transcriptional activation and TNF-α production, with a mechanism potentially involving interference with MAPK and NF-κB signaling pathways. researchgate.net In contrast, this compound specifically targets the NF-κB pathway induced by PKC activators and antigen receptors without inhibiting TNF-α-induced activation or directly inhibiting IKKβ at relevant concentrations. nih.govmedchemexpress.comnih.gov This pathway-selective inhibition distinguishes this compound from less selective IKK inhibitors that suppress multiple NF-κB activation pathways. nih.gov A comparative study showed that while some tested NF-κB antagonists like TPCA-1 and IMD 0354 effectively reduced NF-κB activity by inhibiting IKKβ, this compound, along with other compounds, showed an agonistic effect on NF-κB expression at lower micromolar concentrations in HEK293 cells stimulated with TNFα. nih.gov This highlights the distinct mechanisms and specificities among different compounds classified as NF-κB inhibitors. nih.gov

Structure Activity Relationship Sar Studies and Analogue Development of Cid 2858522

Systematic Chemical Synthesis of Benzimidazole (B57391) Analogues

The systematic chemical synthesis of benzimidazole analogues of CID-2858522 has been crucial for exploring the structural requirements for its inhibitory activity. acs.orgacs.orgnih.govnih.govpsu.edu A general synthetic route to the targeted 2-aminobenzimidazole (B67599) scaffold starts from a corresponding 2-bromobenzimidazole intermediate. acs.org This intermediate is typically accessed from an aryl diamine, which is condensed with potassium ethyl xanthate followed by bromination. acs.org Amination of the 2-bromo intermediate with an appropriate amine affords the 2-aminobenzimidazole core. acs.org The final step often involves N1-alkylation of the 2-aminobenzimidazole with a substituted α-bromoacetophenone. acs.orgacs.org

An optimized route for the synthesis of this compound (compound 1a) involved the amination of a 2-bromo-5,6-dimethylbenzimidazole intermediate with 3-aminopropanol under solvent-free microwave heating conditions. acs.org Subsequent alkylation with a substituted α-bromoacetophenone furnished this compound. acs.org This optimized route was utilized to synthesize a library of analogues to investigate the impact of substitutions at various positions of the molecule. acs.orgacs.org

The synthetic strategies explored included:

Monosubstitution at the 5- and 6-positions of the 2-aminobenzimidazole core. acs.orgacs.org

Substitution at the 2-position with diverse amines. acs.org

Substitution of the aryl ring of the N1-acetophenone moiety. acs.orgacs.org

Replacement of the 2-aminobenzimidazole core with related 2H-benzimidazole and benzimidazolone ring systems. acs.orgacs.org

Identification of Key Structural Features for Inhibitory Activity

SAR studies have identified key structural features essential for the inhibitory activity of this compound. acs.orgacs.org Analysis of various analogues revealed that modifications at the benzimidazole or acetophenone (B1666503) moieties generally reduced activity.

Key findings from SAR analysis include:

The di-t-butyl phenol (B47542) moiety present in the N1-acetophenone substituent of the 2-aminobenzimidazole scaffold appears to be essential for activity. acs.orgpsu.edu Replacement of the N1-3,5-dimethyl-4-hydroxyacetophenone with simple acetophenones or 3,5-dimethyl-4-hydroxyacetophenone resulted in a complete loss of activity. acs.org

Truncation of the 2-aminopropanol substituent and removal of both 5- and 6-methyl groups from the benzimidazole core resulted in equipotent inhibitors compared to the parent compound in some instances. acs.orgpsu.edu For example, truncation of the butyl group in a 2-methylamino analogue led to improved activity and was as potent as a related analogue. acs.org

Substituents at the 5-position of the benzimidazole core were generally better tolerated than those at the 6-position. acs.orgnih.gov The activity of analogues was sensitive to both the electronic and steric nature of the substituents at these positions. nih.gov

The presence of a tertiary amine at the benzimidazole 2-position was found to abolish activity. acs.org

Data from SAR studies often involves comparing the IC50 values of different analogues in cell-based assays measuring NF-κB activation. For example, this compound demonstrated an IC50 of ~70 nM in a HEK293 cell-based NF-κB luciferase reporter gene assay stimulated with PMA/ionomycin (B1663694). sigmaaldrich.comnih.gov

Optimization Strategies for Enhanced Potency and Selectivity

Optimization strategies for enhancing the potency and selectivity of this compound and its analogues have been guided by SAR data. acs.org While this compound itself was identified as a potent probe directly from a high-throughput screen, indicating a somewhat limited SAR for significant improvements in potency within this specific series, strategies focused on exploring the impact of modifications at different parts of the molecule. acs.orgnih.govpsu.edu

Strategies included systematic variation of substituents on the benzimidazole core and the N1-acetophenone moiety. acs.orgacs.org Although significant enhancements in potency beyond this compound were not widely reported for simple analogues, the SAR studies provided crucial molecular insight for further optimization and the design of more advanced probes. acs.orgpsu.edu

For instance, exploration of the aryl substitution on the N1-acetophenone moiety showed a steep SAR, indicating that specific substituents are critical for activity. acs.org The des-4-phenoxy analogue retained complete activity, suggesting the 4-phenoxy substituent is not essential and that the NF-κB inhibition is not due to antioxidant activity. acs.org

Development of Related Probe Molecules (e.g., MLS-0292123, CID-2998237)

The SAR studies on this compound have facilitated the development and characterization of related probe molecules. This compound (also referred to as ML029) was identified as a potent and selective probe for the PKC-initiated NF-κB pathway. researchgate.netnih.gov

MLS-0292123 is an inactive analog of this compound that has been used in studies to demonstrate the specificity of this compound's inhibitory effects. nih.gov For example, this compound suppressed p65-DNA binding activity in human CLL cells, while its inactive analog, MLS-0292123, did not. nih.gov Similarly, this compound inhibited PMA/Ionomycin-induced IKK-β phosphorylation, but MLS-0292123 did not. nih.gov

CID-2998237 is another compound derived from library screening, and it has been used in comparative studies with this compound to highlight the pathway selectivity of this compound. nih.gov While this compound selectively inhibited NF-κB reporter gene activity induced by PMA/Ionomycin, it did not inhibit TNF-induced NF-κB activity. nih.gov Comparative data with compounds like CID-2998237 helped to differentiate true positive hits from false positives in screening assays. nih.gov

Furthermore, SAR data from this compound has been utilized to generate derivatives containing functional groups like azide (B81097) and alkyne, which are useful for "click chemistry" applications, such as the synthesis of biotinylated derivatives for affinity studies aimed at identifying the precise cellular target protein. acs.orgnih.gov

Pharmacological and Preclinical Investigations of Cid 2858522

In Vivo Efficacy Studies in Disease Models (General)

Research indicates that CID-2858522 has been investigated in in vivo settings, primarily in mice. medchemexpress.comarctomsci.comshlmai.net These studies aim to evaluate its potential in disease models where NF-κB activation plays a significant role, such as inflammatory conditions, autoimmune diseases, and certain cancers, particularly lymphoid malignancies. nih.govpsu.eduresearchgate.net

Specifically, this compound has shown the ability to suppress proliferation of primary cultured mouse B-lymphocytes stimulated by anti-IgM, with an IC50 of approximately 2 μM. nih.govbertin-bioreagent.com It also partially inhibited IL-2 production in Jurkat T-cells stimulated with anti-CD3 plus anti-CD28, consistent with a partial dependence on NF-κB for T-cell antigen receptor-mediated IL-2 gene induction. nih.govaacrjournals.org In human chronic lymphocytic leukemia (CLL) cells stimulated via ligation of the B-cell receptor, this compound inhibited NF-κB activation and the induced expression of the NF-κB-dependent target gene TRAF1. acs.orgaacrjournals.org

While the provided information confirms in vivo testing in mice and suggests potential applications in models of inflammation, autoimmune diseases, and lymphoid malignancies, detailed efficacy data across a range of specific disease models is not extensively available in the provided snippets. nih.govpsu.eduresearchgate.net However, its selective inhibition of the PKC-initiated NF-κB pathway, crucial for antigen receptor signaling, underpins its relevance for studying and potentially targeting diseases involving dysregulated immune responses. nih.govacs.orgacs.orgpsu.edu

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential for understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) within a living organism. europa.eu For this compound, initial in vivo dose-exposure profiling has been conducted in male mice. medchemexpress.comarctomsci.comshlmai.net These studies provide insights into its behavior in a biological system and inform potential future applications. europa.eu

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

While comprehensive ADME characterization is not fully detailed in the provided information, some aspects can be inferred. This compound has been administered via intraperitoneal (i.p.) injection in mouse studies. shlmai.net The observation of serum levels indicates absorption into the bloodstream. medchemexpress.comarctomsci.comshlmai.net

Metabolism is suggested by the discussion of potential CYP3A4 inhibition contributing to observed pharmacokinetic behavior. medchemexpress.comarctomsci.comacs.orgshlmai.netglpbio.cn This implies that this compound is likely a substrate for metabolic enzymes, with CYP3A4 potentially playing a role in its biotransformation. medchemexpress.comarctomsci.comacs.orgshlmai.netglpbio.cn Further detailed studies would be required for a complete understanding of its metabolic pathways and the enzymes involved. europa.euthermofisher.comyoutube.com

Information regarding the distribution and excretion of this compound is not explicitly provided in the search results. Comprehensive ADME studies typically involve analyzing tissue distribution and routes of excretion (e.g., urine, feces) over time. europa.eu

Plasma Concentration Monitoring

Plasma or serum concentration monitoring is a key component of pharmacokinetic studies to determine the systemic exposure to a compound over time after administration. europa.euisrctn.comnih.gov For this compound, serum levels were monitored in male mice at specific time points (0.5 and 3 hours) following single i.p. doses. medchemexpress.comarctomsci.comshlmai.netglpbio.cn

The monitoring revealed interesting behavior, particularly the observation of higher serum levels at 0.5 hours for a 30 mg/kg dose compared to a 50 mg/kg dose. medchemexpress.comarctomsci.comacs.orgshlmai.netglpbio.cn However, typical dose-dependent behavior was observed at the 3-hour time point. medchemexpress.comarctomsci.comacs.orgshlmai.netglpbio.cn This suggests complex absorption or distribution kinetics at earlier time points, potentially influenced by factors like solubility or transporter saturation.

Data from the dose-exposure profiling in mice is summarized in the table below:

| Dose (mg/kg, i.p.) | Time (h) | Serum Level Observation |

| 30 | 0.5 | Higher than 50 mg/kg dose |

| 50 | 0.5 | Lower than 30 mg/kg dose |

| 30 | 3 | Typical dose-dependent behavior |

| 50 | 3 | Typical dose-dependent behavior, increasing accumulation observed |

The increasing accumulation seen at the 50 mg/kg dose at 3 hours may be attributable to a depot effect potentially created by CYP3A4 inhibition. medchemexpress.comarctomsci.comacs.orgshlmai.netglpbio.cn

Metabolite Identification and Characterization

While the provided snippets mention potential metabolism and CYP3A4 involvement, detailed metabolite identification and characterization studies for this compound are not described. medchemexpress.comarctomsci.comacs.orgshlmai.netglpbio.cn Metabolite identification typically involves techniques like liquid chromatography-mass spectrometry (LC/MS) to detect, separate, and determine the structure of metabolic products. thermofisher.comyoutube.comnih.govsciex.com Such studies are crucial for understanding how the body processes the compound and whether any metabolites are pharmacologically active or toxic. youtube.com

Bioavailability Assessment

Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. glpbio.com The provided information does not include specific data on the bioavailability of this compound. Assessing bioavailability usually involves comparing the systemic exposure after different routes of administration (e.g., oral vs. intravenous). glpbio.com

Analysis of Nonlinear Pharmacokinetics

The pharmacokinetic profile of this compound in mice exhibits nonlinear characteristics. medchemexpress.comarctomsci.comacs.orgshlmai.netglpbio.cn Nonlinear pharmacokinetics occur when the relationship between the dose and the area under the plasma concentration-time curve (AUC) is not proportional. researchgate.net This can be due to various factors, including saturation of absorption, distribution, metabolism, or excretion processes. researchgate.net

The observed higher serum levels at 0.5 hours for the 30 mg/kg dose compared to the 50 mg/kg dose, despite typical dose-dependent behavior at 3 hours, is a clear indication of nonlinear kinetics. medchemexpress.comarctomsci.comacs.orgshlmai.netglpbio.cn The potential for CYP3A4 inhibition at higher doses is suggested as a possible contributor to the increasing accumulation observed at 50 mg/kg at the 3-hour time point, which could also contribute to the nonlinearity. medchemexpress.comarctomsci.comacs.orgshlmai.netglpbio.cn Understanding the nature and causes of this nonlinearity is important for dose selection and predicting drug behavior at different exposure levels. researchgate.net

Preclinical Toxicity Assessment

Preclinical toxicity assessment is a critical phase in the evaluation of a compound, aiming to identify potential hazards before human exposure. Studies involving this compound have included assessments of its effects on cell viability and observations in animal models.

In cellular studies, this compound has been evaluated for its potential toxicity across various cell lines. Cell viability assays indicated that this compound was not toxic to HEK293 cells at concentrations up to 8 μM. medchemexpress.comnih.govglpbio.cn This finding was consistent across multiple reports. medchemexpress.comnih.govglpbio.cn Furthermore, the compound was reported as not toxic against other cell lines tested, including HEK293T, THP.1, Jurkat, MCF7, and HeLa cells. nih.gov The suppression of IL-2 production by Jurkat cells observed with this compound was not attributed to cytotoxicity. nih.gov

In vivo dose-exposure profiling of this compound (referred to as Compound 1a in one instance) was conducted in a small cohort of three male mice. medchemexpress.comglpbio.cn This study revealed nonlinear pharmacokinetics. medchemexpress.comglpbio.cn At a dose of 50 mg/kg, the mice exhibited clear signs of morbidity at the 3-hour measurement time point. medchemexpress.comglpbio.cn This observation suggests potential toxicity at higher doses in a living system, contrasting with the lack of toxicity seen in the in vitro cell viability assays at concentrations up to 8 µM. medchemexpress.comnih.govglpbio.cn

The following table summarizes key preclinical toxicity findings:

| Study Type | Model System | Key Finding | Relevant Concentration/Dose | Source(s) |

| Cell Viability Assay | HEK293 cells | Not toxic | ≤ 8 μM | medchemexpress.comnih.govglpbio.cn |

| Cell Viability Assay | HEK293T, THP.1, Jurkat, MCF7, HeLa cells | Not toxic | Not specified (implied within study context) | nih.gov |

| In Vivo Profiling | Male Mice (small cohort) | Clear signs of morbidity observed | 50 mg/kg (at 3 hours) | medchemexpress.comglpbio.cn |

It is important to note that while in vitro studies showed no toxicity at tested concentrations, in vivo studies in mice at a higher dose did indicate signs of morbidity. medchemexpress.comglpbio.cn This highlights the difference between cellular and systemic responses and the importance of in vivo assessments in preclinical toxicity evaluation.

Therapeutic Potential and Research Tool Applications of Cid 2858522

Role as a Chemical Probe for NF-κB Pathway Elucidation

CID-2858522 functions as a potent and selective chemical probe for investigating the NF-κB activation pathway initiated by protein kinase C (PKC) activators. nih.govcaymanchem.comapexbt.comtocris.commerckmillipore.comadooq.commedchemexpress.comncats.iomerckmillipore.com Research indicates that this compound inhibits this specific pathway by acting downstream of PKC but upstream of IκB kinase beta (IKKβ). nih.govapexbt.commerckmillipore.comadooq.commerckmillipore.com Importantly, it demonstrates selectivity by not inhibiting other NF-κB activation pathways, including those triggered by tumor necrosis factor-alpha (TNF-α). nih.govcaymanchem.comtocris.commedchemexpress.comncats.io

Studies utilizing cell-based assays have provided quantitative data on the inhibitory activity of this compound. In HEK293 cells stimulated with PKC activators such as PMA, this compound suppressed NF-κB reporter gene activity and IL-8 production with IC₅₀ values typically below 0.1 μM, with maximum inhibition observed at concentrations between 0.25 and 0.5 μM. nih.govcaymanchem.comtocris.commerckmillipore.commedchemexpress.comncats.iomerckmillipore.com

Table 1: Inhibitory Activity of this compound in Cell-Based Assays

| Assay Type | Cell Line | Stimulus | Measured Endpoint | IC₅₀ Value | Source |

| NF-κB reporter gene activity | HEK293 | PMA/Ionomycin (B1663694) | Luciferase activity | ~70 nM | nih.govmedchemexpress.com |

| IL-8 production | HEK293 | PKC activators | IL-8 secretion | ≤ 0.1 μM | caymanchem.comtocris.com |

| Murine B-lymphocyte proliferation | Murine B cells | Anti-IgM | ³H-Thymidine incorporation | ~2 μM | nih.govcaymanchem.commerckmillipore.commerckmillipore.compsu.edu |

| IL-2 production | Jurkat T cells | CD3/CD28, PMA/Iono | IL-2 production | ≤ 5 μM | caymanchem.commerckmillipore.commerckmillipore.compsu.edu |

Further characterization through kinome screening revealed that at a concentration of 10 μM, this compound inhibited only a limited number of protein kinases by more than 50% out of a panel of 353 tested. These included Raf (57% inhibition), TLK1 (70% inhibition), and JAK2 (53% inhibition), none of which are clearly established regulators of NF-κB in this specific pathway. nih.govmerckmillipore.commerckmillipore.com In vitro kinase assays and analysis of endogenous PKC substrates did not provide evidence of direct inhibition of PKC-beta, PKC-theta, or IKK-beta by this compound. nih.gov This suggests a mechanism of action distinct from direct kinase inhibition at these points in the pathway. As a selective inhibitor, this compound serves as a valuable chemical tool for researchers to dissect the molecular mechanisms and components involved in the PKC-mediated NF-κB activation pathway. nih.govacs.orgpsu.edunih.gov

Implications for Autoimmune and Inflammatory Diseases

Dysregulation of NF-κB activity is a significant factor contributing to the pathogenesis of numerous autoimmune and inflammatory diseases. nih.govacs.orgtocris.comnih.govacs.orgsigmaaldrich.com While IKKs are considered potential drug targets, general IKK inhibitors broadly suppress multiple NF-κB activation pathways, which may lead to undesirable side effects and lack the selectivity necessary for safe therapeutic application. nih.govacs.orgnih.gov

The selective inhibition of the PKC-induced NF-κB pathway by this compound is particularly relevant in the context of autoimmune and inflammatory conditions. This pathway is stimulated by antigen receptors, and its dysregulation in lymphocytes is known to contribute to autoimmune diseases and chronic inflammation. nih.govacs.orgresearchgate.nettocris.comnih.govacs.orgsigmaaldrich.comnih.gov Therefore, this compound's ability to specifically target this pathway makes it a potentially useful research tool for scientists investigating the role of antigen receptor-mediated NF-κB signaling in these diseases. medkoo.comresearchgate.netmerckmillipore.comnih.govgentaur.com

Potential in Cancer Research and Therapy (e.g., Lymphoid Malignancies, ESCC)

NF-κB signaling also plays critical roles in various aspects of cancer biology, including cell survival, proliferation, and inflammation within the tumor microenvironment. nih.govresearchgate.netnih.govacs.orgnih.gov Dysregulated NF-κB activation in lymphocytes has been implicated in the development of lymphoid malignancies. psu.eduacs.orgnih.gov Research has shown that this compound can inhibit antigen receptor-stimulated NF-κB activation in chronic lymphocytic leukemia (CLL) B cells. tocris.comncats.io This finding suggests a potential area of research for this compound in the context of lymphoid cancers, and the compound may be valuable to researchers studying these conditions. medkoo.comresearchgate.netnih.gov

Beyond lymphoid malignancies, this compound has also been explored in the context of esophageal squamous cell carcinoma (ESCC). In a screen aimed at identifying small molecules capable of inhibiting ESCC cell viability, this compound was identified as one of the top candidates. researchgate.netnih.gov Experimental validation demonstrated that this compound markedly inhibited the viability of ESCC cells in a dose-dependent manner, although the sensitivity varied among different ESCC cell lines tested. researchgate.net

Future Directions in Drug Discovery for Selective NF-κB Inhibition

The lack of selectivity of broad NF-κB inhibitors, such as general IKK inhibitors, highlights the need for more targeted approaches in drug discovery for conditions driven by specific NF-κB pathways. nih.govacs.orgnih.gov this compound, through its selective inhibition of the PKC-mediated NF-κB pathway, serves as a compelling example of a pathway-selective chemical probe. nih.govacs.orgmerckmillipore.compsu.edunih.govresearchgate.net

Compounds like this compound are invaluable research tools for dissecting the complex molecular networks that are dysregulated in various disease states. psu.edu Their selectivity allows researchers to gain a more precise understanding of the roles of specific NF-κB activation pathways in different cellular contexts and disease pathologies. Continued research utilizing such selective probes can help to define the specific protein targets within these pathways and potentially uncover previously unknown components of the signaling cascades. researchgate.netnih.gov This knowledge is crucial for the rational design and development of novel, more selective, and potentially safer therapeutic agents that target specific NF-κB pathways implicated in diseases like autoimmune disorders, inflammation, and certain cancers. nih.govacs.orgnih.govresearchgate.net

Advanced Research Methodologies and Techniques Employed in Cid 2858522 Studies

Cell-Based High-Throughput Screening (HTS) Assays

Cell-based high-throughput screening (HTS) assays have been instrumental in the initial identification of CID-2858522 as a compound of interest. A chemical biology strategy employing a cell-based HTS assay led to the identification of this compound, a 2-aminobenzimidazole (B67599) compound. nih.govacs.orgnih.govsigmaaldrich.com This screening was performed using HEK293 epithelial cells engineered to contain a luciferase reporter gene driven by NF-κB response elements. aacrjournals.org The primary screening aimed to find selective inhibitors of the antigen-receptor induced NF-κB pathway. nih.gov

Following the primary screen, an orthogonal assay measuring the activity of an endogenous NF-κB target gene, Interleukin-8 (IL-8), was used to differentiate true positives from false positives. aacrjournals.org this compound was found to suppress NF-κB reporter gene activity in a concentration-dependent manner in the HEK293 cell line used for primary screening, with an IC₅₀ of approximately 70 nM. nih.govmedchemexpress.comarctomsci.com Maximum inhibition was achieved at concentrations between 0.25 and 0.5 μM. nih.govarctomsci.com This demonstrated the compound's potency in this cell-based system.

Luciferase Reporter Gene Assays

Luciferase reporter gene assays have been a key technique for quantifying the inhibitory effect of this compound on NF-κB activation. These assays typically involve cells transfected with a plasmid containing NF-κB response elements linked to a luciferase gene. Activation of NF-κB leads to increased luciferase expression, which can be measured by luminescence.

This compound suppressed NF-κB reporter gene activity induced by PKC pathway activators such as PMA (phorbol-12-myristate-13-acetate) and ionomycin (B1663694) in HEK293 cells. nih.govaacrjournals.orgmerckmillipore.comcenmed.comacs.org The IC₅₀ for this inhibition was reported to be around 70 nM. medchemexpress.comarctomsci.commerckmillipore.comcenmed.commedchemexpress.cn This inhibition was observed in both stably integrated and transient transfection assay systems. nih.gov The compound also inhibited NF-κB reporter gene activity induced by another PKC activator, phorbol (B1677699) dibutryate (PDBu), with an IC₅₀ of ≤ 0.1 μM. nih.gov

Importantly, luciferase reporter gene assays were used to demonstrate the selectivity of this compound. The compound did not inhibit NF-κB reporter gene activity induced by TNF (Tumor Necrosis Factor) at concentrations as high as 4 μM, indicating selectivity for the NF-κB pathway activated by PMA/Ionomycin. nih.govmedchemexpress.comarctomsci.com

DNA-Binding Activity Assays

Assessing the DNA-binding activity of NF-κB is crucial for confirming that this compound affects the ability of NF-κB proteins to bind to their target DNA sequences and thus regulate gene expression.

Studies have shown that this compound suppressed PMA/Ionomycin-stimulated NF-κB DNA-binding activity. nih.gov This was measured by an immunoassay where nuclear NF-κB-family proteins were captured on beads displaying oligonucleotides with NF-κB-binding sites, and p65 Rel-A was detected using a specific antibody. nih.gov Suppression was evident at concentrations as low as 60 nM, with an IC₅₀ of approximately 125 nM. nih.gov Similar results were obtained using the electromobility gel-shift assay (EMSA). nih.gov this compound also showed direct suppression of p65-DNA binding activity in human chronic lymphocytic leukemia (CLL) cells induced by anti-IgM. nih.gov

Flow Cytometry for Cellular Responses (e.g., Proliferation, Chromatin Decondensation)

Flow cytometry is a powerful technique used to analyze various cellular characteristics and responses in a high-throughput manner. While the provided context primarily highlights flow cytometry in the context of immune responses in general precisionformedicine.comnih.gov, its application in this compound studies is indicated by its use in assessing cellular proliferation and potentially other cellular changes.

This compound suppressed anti-IgM-stimulated proliferation of murine B-lymphocytes, a cellular response linked to NF-κB activation. nih.govmerckmillipore.comcenmed.com Flow cytometry is a standard method for quantifying cell proliferation in response to stimuli or inhibitors. Although not explicitly detailed in the snippets how flow cytometry was specifically applied for this compound and chromatin decondensation, flow cytometry is a suitable technique for analyzing changes in cellular DNA content and structure, which can be indicative of chromatin decondensation.

Western Blotting for Protein Phosphorylation Analysis (e.g., IKKβ)

Western blotting is a widely used technique for detecting specific proteins in a sample and analyzing their post-translational modifications, such as phosphorylation. This is particularly relevant for studying signaling pathways like NF-κB, which involve a cascade of phosphorylation events.

Studies have employed Western blotting to investigate the effects of this compound on the phosphorylation status of key proteins in the NF-κB pathway, specifically IKKβ. This compound was shown to inhibit IKKβ phosphorylation induced by PKC activators. nih.govaacrjournals.org This indicates that this compound acts upstream of IKKβ in the NF-κB signaling cascade initiated by PKC. nih.govacs.orgnih.govmerckmillipore.comcenmed.commerckmillipore.com Western blot analysis using antibodies specific for phosphorylated IKKβ (p-IKKβ) and total IKKβ is the standard method for assessing this effect. spandidos-publications.comcellsignal.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC/MS) Analysis for Pharmacokinetic Profiling

Liquid Chromatography-Mass Spectrometry (LC/MS) is a hyphenated technique used for separating, identifying, and quantifying components in a mixture. In the context of drug research, LC/MS is essential for pharmacokinetic (PK) studies, which examine how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body.

Transcriptome-Based Drug Repositioning (e.g., LINCS Project)

Transcriptome-based drug repositioning is a computational approach that utilizes gene expression profiles to identify existing drugs that may be effective for treating different diseases. The Library of Integrated Network-based Cellular Signatures (LINCS) project is a significant resource in this field, providing a large collection of gene expression profiles from cells treated with various small molecules. biorxiv.orgbiorxiv.org

This compound has been identified as a candidate molecule in transcriptome-based drug repositioning studies, specifically in the context of inhibiting esophageal squamous cell carcinoma (ESCC) cell viability. nih.govnih.gov Researchers used extensive data on small molecule-perturbed transcription signatures available in the LINCS project. nih.govnih.govresearchgate.net By comparing the gene expression profiles associated with ESCC with the transcriptional signatures induced by small molecules in the LINCS database, this compound was identified as one of the top-scoring candidates predicted to inhibit ESCC cell viability. nih.govnih.govresearchgate.net This highlights the utility of large-scale transcriptome data and computational approaches like those facilitated by the LINCS project in identifying potential new applications for compounds like this compound.

Computational Biology and Cheminformatics for SAR and Target Identification

Computational biology and cheminformatics approaches have played a role in understanding the structural features of this compound that contribute to its biological activity and in identifying potential molecular targets. These methodologies leverage computational tools and algorithms to analyze chemical structures, predict properties, and simulate interactions with biological macromolecules, complementing experimental studies on Structure-Activity Relationship (SAR) and target identification.

Cheminformatics analysis involves the use of computational techniques to handle, analyze, and interpret chemical data. For compounds like this compound, which is a 2-aminobenzimidazole derivative nih.gov, cheminformatics can be applied to explore its chemical space, identify key structural features, and analyze relationships between its structure and observed biological activity. While specific detailed cheminformatics analyses solely focused on this compound for comprehensive SAR derivation across a large congeneric series were not extensively detailed in the immediate search results, the principles of cheminformatics, such as molecular descriptors, fingerprints, and similarity searching, are fundamental to understanding how modifications to the core structure might impact its potency and selectivity nih.govrsc.orgnih.gov. Studies on other compound series, such as benzophenones or 2,4-diamino-pyrimidines, demonstrate the application of cheminformatics for SAR analysis, including identifying key structural drivers of activity and analyzing molecular complexity nih.govju.edu.jonih.gov.

Computational biology techniques, particularly molecular docking and dynamics simulations, are valuable for predicting how a small molecule like this compound might interact with a potential biological target protein. Molecular docking aims to predict the preferred orientation (binding mode) of a ligand when bound to a receptor, providing insights into the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex nih.gov. This information is crucial for understanding SAR at a molecular level, explaining why certain structural modifications might enhance or diminish binding affinity.

While direct, publicly available detailed molecular docking or dynamics studies specifically focused on this compound binding to its primary targets (such as components of the PKC-induced NF-κB pathway) were not retrieved in the search, the compound is known to selectively inhibit protein kinase C (PKC)-induced activation of the NF-κB pathway nih.govtocris.comncats.io. It operates downstream of PKC but upstream of IKKβ nih.gov. This suggests that computational studies could potentially explore interactions with various kinases or other proteins within this specific signaling cascade to elucidate its precise binding site and mechanism of action. The application of docking studies to understand interactions with protein targets has been demonstrated for other compound classes, such as benzimidazole (B57391) derivatives interacting with bacterial targets or neonicotinoid insecticides with nicotinic acetylcholine (B1216132) receptors nih.govresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR) modeling, a key cheminformatics technique, builds mathematical models to correlate chemical structure with biological activity. By analyzing a series of compounds with known structures and activities, QSAR models can predict the activity of new, untested compounds and provide insights into the structural features that positively or negatively influence activity nih.govju.edu.jonih.gov. While a specific QSAR study focused solely on this compound was not found, the principles of QSAR, involving the computation of molecular descriptors and the application of statistical methods, are directly applicable to understanding the SAR of 2-aminobenzimidazole inhibitors of the NF-κB pathway. Studies on other compound sets highlight the use of QSAR to identify key molecular descriptors (e.g., lipophilicity, electronic properties, spatial features) that drive biological activity ju.edu.jonih.govnih.gov.